5-Iodo-2-methylnicotinonitrile 5-Iodo-2-methylnicotinonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13613602
InChI: InChI=1S/C7H5IN2/c1-5-6(3-9)2-7(8)4-10-5/h2,4H,1H3
SMILES: CC1=C(C=C(C=N1)I)C#N
Molecular Formula: C7H5IN2
Molecular Weight: 244.03 g/mol

5-Iodo-2-methylnicotinonitrile

CAS No.:

Cat. No.: VC13613602

Molecular Formula: C7H5IN2

Molecular Weight: 244.03 g/mol

* For research use only. Not for human or veterinary use.

5-Iodo-2-methylnicotinonitrile -

Specification

Molecular Formula C7H5IN2
Molecular Weight 244.03 g/mol
IUPAC Name 5-iodo-2-methylpyridine-3-carbonitrile
Standard InChI InChI=1S/C7H5IN2/c1-5-6(3-9)2-7(8)4-10-5/h2,4H,1H3
Standard InChI Key YSADBIOQGLTVSE-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=N1)I)C#N
Canonical SMILES CC1=C(C=C(C=N1)I)C#N

Introduction

5-Iodo-2-methylnicotinonitrile is a synthetic organic compound with the molecular formula C7H5IN2 and a molecular weight of 244.03 g/mol. It is derived from the iodination of 2-methylnicotinonitrile, a derivative of nicotinic acid. The compound features a pyridine ring with a cyano group (-C≡N) and an iodine substituent at the 5-position, which significantly influences its reactivity and biological activity.

Synthesis Methods

The synthesis of 5-iodo-2-methylnicotinonitrile primarily involves iodination reactions. One common method uses iodine or iodine monochloride as iodinating agents. Alternative methods include electrophilic aromatic substitution, where iodine acts as an electrophile substituting a hydrogen atom on the aromatic ring.

Applications in Research

5-Iodo-2-methylnicotinonitrile has several scientific research applications:

  • Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

  • Material Science: It is employed in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.

Stability and Handling

The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Characterization Techniques

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are typically used to confirm the structure of 5-iodo-2-methylnicotinonitrile.

Research Findings and Data

PropertyValue
Molecular FormulaC7H5IN2
Molecular Weight244.03 g/mol
Synthesis MethodIodination reactions
Chemical ReactionsSubstitution, oxidation/reduction, coupling reactions
ApplicationsOrganic synthesis, medicinal chemistry, material science

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